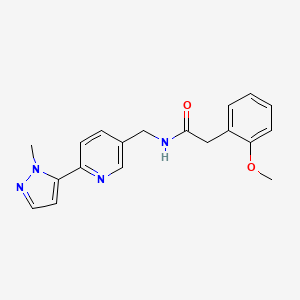

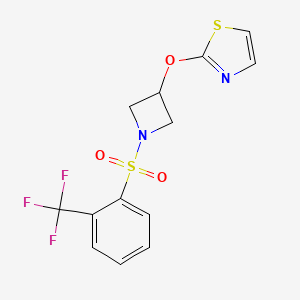

![molecular formula C16H12Cl3NS2 B2695137 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-90-3](/img/structure/B2695137.png)

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7-Cl-DCBS-DHB) is a synthetic compound with a variety of potential applications in the medical and scientific research fields. 7-Cl-DCBS-DHB is synthesized from a variety of organic compounds, including 2,6-dichlorobenzylsulfanyl chloride and 7-chloro-2,3-dihydro-1,5-benzothiazepine. This compound has been studied for its potential applications in areas such as cancer research, drug delivery, and enzyme inhibition.

Aplicaciones Científicas De Investigación

Inhibition Properties and Antibacterial Activities

Benzothiazepine derivatives demonstrate a broad spectrum of applications, including as antibacterial, antidepressants, anticonvulsants, antihypertensives, and antifungal agents. A study explored the synthesis of novel tetralone-based benzothiazepine derivatives and their in vitro antibacterial activity along with human carbonic anhydrase isoenzymes I and II inhibitory effects. These compounds showed low nanomolar inhibitory effects on both isoenzymes, indicating their potential in therapeutic applications involving enzyme inhibition (Ceylan et al., 2017).

Modulation of Mitochondrial Ca2+ Homeostasis

Another significant application is in modulating mitochondrial Ca2+ homeostasis. The compound CGP37157, a derivative of benzothiazepine, has been studied for its effect on mitochondrial Na+/Ca2+ exchange in cultured rat dorsal root ganglion neurons. It showed a concentration-dependent decrease in the amplitude of mitochondrion-mediated Ca2+ buffering, indicating its potential role in studying intracellular Ca2+ regulation (Baron & Thayer, 1997).

Pharmacological and Synthetic Profiles

Benzothiazepines have diverse bioactivities, making them significant in drug research. A review highlighted their role as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, calcium channel blockers, among others. The structural diversity of benzothiazepine derivatives enables targeting different families of biological targets, underscoring their utility in the development of new therapeutic agents (Dighe et al., 2015).

Synthetic Methodologies

Research in synthetic chemistry has led to innovative methods for creating benzothiazepine derivatives, including reactions that proceed without metallic conditions or involve novel Bischler-Napieralski-type reactions. These methods provide efficient strategies for the preparation of seven-membered heterocyclic compounds, expanding the toolkit available for drug discovery and development (He et al., 2018; Fu et al., 2005).

Propiedades

IUPAC Name |

7-chloro-4-[(2,6-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPWMVBZAEJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

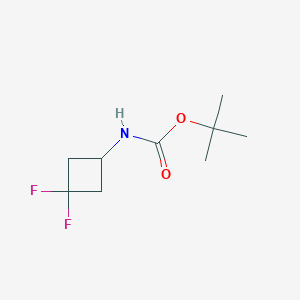

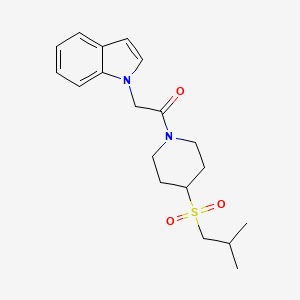

![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)

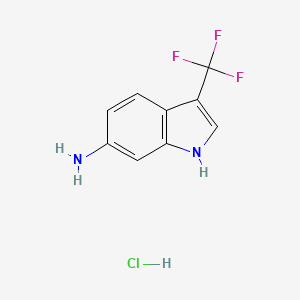

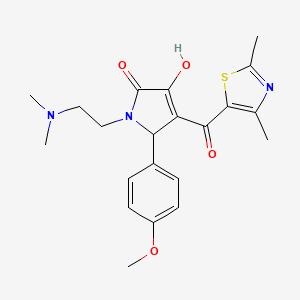

![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)

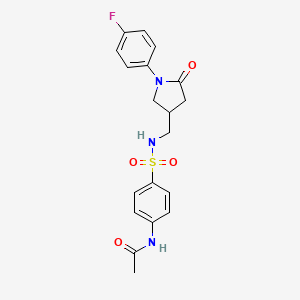

![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)

![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)